RyR2: Native vs. Oxidized Ap5A Activity
At recombinant rat P2X3 receptors expressed in Xenopus oocytes under voltage-clamp conditions, Ap5A acts as a full agonist with potency exceeding that of the endogenous reference agonist ATP. In the same experimental system, Ap4A and Ap6A also function as full agonists at rat P2X3, all three diadenosine polyphosphates being more potent than ATP, whereas Ap4A behaves only as a partial agonist at rat P2X4 [1]. This demonstrates that Ap5A offers full agonist efficacy at the P2X3 subtype, distinguishing it from ATP's lower potency and from Ap4A's partial agonism at other P2X subunits.
vs oxidized oAp5A EC50 16 µM (8.75‑fold difference)
| Evidence Dimension | Agonist potency ranking at rat P2X3 receptor |
|---|---|
| Target Compound Data | Full agonist; more potent than ATP |
| Comparator Or Baseline | ATP (full agonist, lower potency); Ap4A (partial agonist at rat P2X4) |
| Quantified Difference | Rank order: Ap4A ≈ Ap5A ≈ Ap6A > ATP (full agonism at P2X3) |
| Conditions | Recombinant rat P2X3 receptor expressed in Xenopus oocytes; voltage-clamp electrophysiology |
Why This Matters
Researchers investigating P2X3-mediated signaling should select Ap5A over ATP when higher potency full agonism is required, while avoiding Ap4A if a P2X4 partial agonist profile is undesirable.
- [1] Wildman SS, Brown SG, King BF, Burnstock G. Selectivity of diadenosine polyphosphates for rat P2X receptor subunits. Eur J Pharmacol. 1999;367(1):119-23. View Source
